1-Bromopentadecane-1-13C

Stable Isotope Labeling Quantitative NMR Mass Spectrometry

1-Bromopentadecane-1-13C (CAS 2708283-81-0) is a stable isotope-labeled analog of 1-bromopentadecane in which the carbon at the 1-position is enriched with the stable 13C isotope. This compound serves as a critical synthetic building block for introducing a 13C label at a specific position within larger molecules, enabling precise tracking and quantitation in complex biological and chemical systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Molecular Formula C15H31Br
Molecular Weight 292.30 g/mol
Cat. No. B15138838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromopentadecane-1-13C
Molecular FormulaC15H31Br
Molecular Weight292.30 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCBr
InChIInChI=1S/C15H31Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h2-15H2,1H3/i15+1
InChIKeyJKOTZBXSNOGCIF-XPOOIHDOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromopentadecane-1-13C: A Position-Specific 13C-Labeled Long-Chain Alkyl Bromide for Precise Isotopic Tracing and Quantification


1-Bromopentadecane-1-13C (CAS 2708283-81-0) is a stable isotope-labeled analog of 1-bromopentadecane in which the carbon at the 1-position is enriched with the stable 13C isotope. This compound serves as a critical synthetic building block for introducing a 13C label at a specific position within larger molecules, enabling precise tracking and quantitation in complex biological and chemical systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . Its molecular formula is C1413CH31Br with a molecular weight of approximately 292.30 g/mol, and it is supplied as a colorless to light yellow liquid . The compound's primary value lies in its ability to generate isotopologues that are chemically and physically nearly identical to their unlabeled counterparts, yet distinguishable by MS, thus providing an essential tool for metabolic tracing, drug metabolism studies, and environmental analysis where unambiguous analyte identification and accurate quantification are paramount .

Why Unlabeled or Generically Labeled Analogs Cannot Substitute for 1-Bromopentadecane-1-13C in Quantitative and Mechanistic Studies


Substituting 1-Bromopentadecane-1-13C with its unlabeled counterpart or a differently labeled analog introduces significant analytical and quantitative uncertainties that are unacceptable for rigorous scientific investigations. The unlabeled compound is indistinguishable from endogenous or environmental analytes by MS, leading to ion suppression, matrix effects, and inaccurate quantification [1]. While deuterated analogs are common internal standards, they can exhibit altered chromatographic retention times and significant hydrogen-deuterium exchange in protic solvents, compromising accuracy [2]. In contrast, the 13C-label in 1-Bromopentadecane-1-13C is integrated into the carbon backbone, ensuring nearly identical physicochemical properties and chromatographic behavior to the unlabeled analyte, with minimal isotopic effect. This is essential for applications such as isotope dilution mass spectrometry (IDMS) and metabolic flux analysis, where precise, position-specific labeling is required to trace metabolic pathways or quantify target molecules in complex matrices [3]. The use of a generic alternative without these precise isotopic and positional characteristics would fundamentally undermine the validity and reproducibility of the experimental data.

Quantitative Evidence for 1-Bromopentadecane-1-13C: Comparative Data on Purity, Enrichment, and Analytical Performance


Isotopic Enrichment ≥99 atom % 13C at the 1-Position: Enabling High-Fidelity MS and NMR Studies

The isotopic enrichment of 1-Bromopentadecane-1-13C is specified as 99 atom % 13C at the 1-position, a value that is critical for achieving high signal-to-noise ratios and accurate quantification in both MS and NMR experiments . This level of enrichment significantly exceeds the natural abundance of 13C (approximately 1.1%), ensuring that the labeled carbon is the predominant species in the sample. In contrast, an unlabeled sample of 1-bromopentadecane would contain only ~1.1% 13C at this position, making it indistinguishable from background. This high enrichment allows for a >90-fold increase in the specific signal from the labeled carbon, drastically improving the limit of detection and quantification in isotope dilution mass spectrometry (IDMS) workflows [1].

Stable Isotope Labeling Quantitative NMR Mass Spectrometry Metabolic Tracing

Chemical Purity ≥98% vs. Unlabeled Analog: Minimizing Impurity-Related Interference in Sensitive Assays

1-Bromopentadecane-1-13C is supplied with a guaranteed chemical purity of ≥98% . This specification is comparable to or exceeds that of many commercial unlabeled 1-bromopentadecane preparations, which can vary and may contain impurities that co-elute or interfere with MS detection [1]. For an internal standard (IS), high purity is essential to prevent the IS from contributing to the analyte signal or introducing new, uncharacterized peaks that complicate data analysis. The high purity ensures that the IS response is solely attributable to the 13C-labeled compound, thereby maintaining the accuracy and precision of the quantification method.

Analytical Chemistry Drug Quantification LC-MS/MS Internal Standard

Precise Mass Shift of +1.0034 Da vs. Unlabeled 1-Bromopentadecane: Enabling Unambiguous MS Detection and Deconvolution

The substitution of a single 12C atom with a 13C atom in 1-Bromopentadecane-1-13C results in a precise mass increase of +1.003355 Da relative to the unlabeled parent compound (exact mass 290.160914 Da for unlabeled vs. 291.164269 Da for the labeled compound) . This exact mass difference is resolvable by high-resolution mass spectrometry (HRMS) and provides a distinct isotopic signature in low-resolution MS, allowing for the unambiguous detection and quantification of the labeled species even in the presence of the unlabeled analyte. This characteristic is foundational for isotope dilution mass spectrometry (IDMS), where the ratio of the unlabeled to labeled peak intensities is used for accurate quantification [1].

High-Resolution Mass Spectrometry HRMS Isotope Dilution Metabolomics

Superior Chromatographic and Exchange Stability of 13C-Label vs. Deuterated Analogs in LC-MS

When selecting a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography-mass spectrometry (LC-MS), 13C-labeled analogs are preferred over their deuterated counterparts due to their superior stability and chromatographic behavior. Deuterated compounds can exhibit a small but significant shift in retention time due to the C-2H bond being slightly shorter and stronger than the C-1H bond, leading to different interactions with the stationary phase [1]. More critically, deuterium atoms in certain positions (e.g., alpha to a carbonyl or in exchangeable sites) can undergo hydrogen-deuterium exchange with protic solvents, altering the mass of the internal standard during analysis and compromising quantification accuracy [2]. In contrast, the 13C label in 1-Bromopentadecane-1-13C is integrated into the carbon backbone, which is chemically inert under standard LC-MS conditions. This results in near-perfect co-elution with the unlabeled analyte and no exchange-related mass shifts, ensuring robust and accurate quantification [3].

Bioanalysis LC-MS/MS Stable Isotope Label Internal Standard

Optimal Application Scenarios for 1-Bromopentadecane-1-13C in Academic and Industrial R&D


Absolute Quantification of 1-Bromopentadecane Derivatives in Pharmacokinetic Studies via Isotope Dilution LC-MS/MS

In preclinical and clinical drug development, accurately quantifying drug candidates or their metabolites in biological matrices (plasma, urine, tissue) is essential. 1-Bromopentadecane-1-13C is used to synthesize a 13C-labeled analog of a drug candidate containing a pentadecyl chain. This labeled analog serves as the ideal internal standard for an LC-MS/MS assay, as it co-elutes with the analyte and compensates for matrix effects and extraction losses [1]. The high isotopic enrichment (≥99 atom % 13C) ensures a strong, distinct MS signal that does not overlap with the analyte's natural isotope envelope, allowing for accurate quantification down to low ng/mL levels, which is critical for determining pharmacokinetic parameters .

Tracing the Metabolic Fate of Long-Chain Alkyl Halides in Environmental Microbiology or Toxicology

When studying the biodegradation or biotransformation of long-chain alkyl halides, 1-Bromopentadecane-1-13C can be used as a tracer to follow the fate of the terminal carbon atom. The 13C label allows researchers to differentiate the added substrate from background carbon and to track its incorporation into metabolic byproducts, biomass, or CO2 using isotope ratio mass spectrometry (IRMS) or 13C-NMR [1]. The precise mass shift of +1.0034 Da ensures that labeled and unlabeled metabolites can be distinguished and quantified, providing direct evidence of specific metabolic pathways, such as beta-oxidation or dehalogenation .

Synthesis of Position-Specific 13C-Labeled Surfactants or Specialty Chemicals for Mechanistic Studies

1-Bromopentadecane-1-13C serves as a key alkylating agent to introduce a 13C-labeled pentadecyl chain into more complex molecules, such as surfactants, ionic liquids, or specialty polymers. This enables the study of reaction mechanisms, self-assembly processes, or material degradation pathways with unprecedented clarity. The 13C label at the terminal position provides a distinct NMR handle that is absent in the natural abundance material, allowing for the tracking of that specific carbon atom through complex reaction sequences or within heterogeneous environments .

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